2-(3,5-Dichlorophenyl)benzo[d]thiazole 2-(3,5-Dichlorophenyl)benzo[d]thiazole
Brand Name: Vulcanchem
CAS No.: 391219-75-3
VCID: VC3916665
InChI: InChI=1S/C13H7Cl2NS/c14-9-5-8(6-10(15)7-9)13-16-11-3-1-2-4-12(11)17-13/h1-7H
SMILES: C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC(=C3)Cl)Cl
Molecular Formula: C13H7Cl2NS
Molecular Weight: 280.2 g/mol

2-(3,5-Dichlorophenyl)benzo[d]thiazole

CAS No.: 391219-75-3

Cat. No.: VC3916665

Molecular Formula: C13H7Cl2NS

Molecular Weight: 280.2 g/mol

* For research use only. Not for human or veterinary use.

2-(3,5-Dichlorophenyl)benzo[d]thiazole - 391219-75-3

Specification

CAS No. 391219-75-3
Molecular Formula C13H7Cl2NS
Molecular Weight 280.2 g/mol
IUPAC Name 2-(3,5-dichlorophenyl)-1,3-benzothiazole
Standard InChI InChI=1S/C13H7Cl2NS/c14-9-5-8(6-10(15)7-9)13-16-11-3-1-2-4-12(11)17-13/h1-7H
Standard InChI Key BHDPHVYUAGNQFV-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC(=C3)Cl)Cl
Canonical SMILES C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC(=C3)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a benzothiazole scaffold fused to a benzene ring, with a 3,5-dichlorophenyl substituent at position 2 (Figure 1A). Key structural parameters include:

PropertyValueSource
Molecular FormulaC13H7Cl2NS\text{C}_{13}\text{H}_{7}\text{Cl}_{2}\text{NS}
Molecular Weight280.2 g/mol
SMILESC1=CC=C2C(=C1)N=C(S2)C3=CC(=CC(=C3)Cl)Cl
IUPAC Name2-(3,5-dichlorophenyl)-1,3-benzothiazole

The dichlorophenyl group introduces strong electron-withdrawing effects, enhancing the compound's reactivity and intermolecular interactions. X-ray crystallography of analogous structures reveals planarity in the benzothiazole system, which facilitates π-π stacking in solid-state applications .

Synthetic Methodologies

Hantzsch Thiazole Synthesis

A primary route involves the Hantzsch reaction, where 2-aminothiophenol reacts with 3,5-dichlorobenzaldehyde in the presence of a halogen source (e.g., Br2\text{Br}_2) under acidic conditions . Typical yields range from 65–80%, with purification via column chromatography .

Key steps:

  • Condensation of 2-aminothiophenol with 3,5-dichlorobenzaldehyde to form a thioamide intermediate.

  • Cyclization via intramolecular nucleophilic attack, facilitated by H2SO4\text{H}_2\text{SO}_4.

  • Isolation of the product using dichloromethane/hexane mixtures .

Alternative Pathways

Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15 min at 150°C) while maintaining yields >75% . Recent advances also employ eco-friendly catalysts like DABCO in ethanol, minimizing hazardous waste .

Biological Activities

Anticancer Mechanisms

Analogous compounds (e.g., 2-(3,4-dichlorophenyl) derivatives) demonstrate:

  • Inhibition of EGFR/HER2 kinases (IC50_{50}: 0.009–0.051 μM) .

  • Cytotoxicity against HepG2 cells (IC50_{50}: 9.97 μM), comparable to cisplatin .

  • Telomerase inhibition, inducing apoptosis in A549 lung adenocarcinoma .

Materials Science Applications

Aggregation-Induced Emission (AIE)

The compound serves as an AIEgen for pH sensing, with fluorescence intensity increasing 12-fold upon aggregation in aqueous media. Applications include:

  • Real-time monitoring of intracellular pH fluctuations (pH 4.0–7.4).

  • Detection of environmental pollutants in neutral water.

Corrosion Inhibition

In 1 M HCl, derivatives reduce mild steel corrosion by 89% at 50 ppm concentration via:

  • Adsorption to metal surfaces (Langmuir isotherm fit: R2>0.99R^2 > 0.99).

  • Formation of a hydrophobic film (contact angle: 112°).

Comparative Analysis with Analogues

CompoundActivity (IC50_{50}/MIC)Key Difference
2-(3,5-Dichlorophenyl)benzo[d]oxazoleN/AOxazole ring reduces lipophilicity (LogP: 2.1 vs. 3.8)
6-Methyl derivativeMAO-A inhibition: 0.0445 μMMethyl group enhances CNS penetration
4-Nitrobenzoic acid analogueAntitubercular MIC: 2.1 μg/mLCarboxylic acid improves solubility

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